molecular formula C5H9FO2 B6307996 trans-3-Fluoro-4-hydroxy-tetrahydropyran CAS No. 1443112-12-6

trans-3-Fluoro-4-hydroxy-tetrahydropyran

Cat. No.: B6307996
CAS No.: 1443112-12-6
M. Wt: 120.12 g/mol
InChI Key: MSXRZCAECMOKSR-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Fluorinated Heterocycles in Synthetic and Medicinal Chemistry Research

Heterocyclic compounds, rings containing at least one atom other than carbon, are ubiquitous in nature and form the backbone of a vast number of pharmaceuticals. nih.gov The deliberate introduction of fluorine into these scaffolds is a powerful and widely used strategy in modern drug discovery. nih.gov The success of this approach is evidenced by the fact that approximately 20% of all commercial pharmaceuticals are organofluorine compounds. nih.gov

The significance of incorporating fluorine stems from its unique properties. As the most electronegative element, fluorine can profoundly alter a molecule's physicochemical characteristics. researchgate.net These alterations include modulating the acidity (pKa) of nearby functional groups, which can improve bioavailability and target affinity. nih.gov For instance, introducing a fluorine atom near a basic nitrogen in a heterocycle can lower its pKa, which may mitigate toxicity issues associated with strong basicity. researchgate.net

Stereochemical Complexity and Research Imperatives of Tetrahydropyran (B127337) Derivatives

The tetrahydropyran (THP) ring is a privileged structure found in a multitude of biologically active natural products. researchgate.net The synthesis of substituted THPs presents significant stereochemical challenges due to the potential for multiple chiral centers on the six-membered ring. Controlling the relative and absolute stereochemistry of these substituents is a primary objective in synthetic organic chemistry, as different stereoisomers can exhibit vastly different biological activities.

The synthesis of THP derivatives often relies on powerful cyclization reactions, with the Prins cyclization being a cornerstone method. researchgate.netbeilstein-journals.org This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde to form the THP ring. researchgate.net Achieving high diastereoselectivity in these reactions is crucial and often depends on the choice of catalyst, substrate, and reaction conditions to favor specific chair-like transition states. beilstein-journals.orgnih.gov For instance, the synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones has been achieved with high diastereoselectivity (>95:5 dr) using a silyl (B83357) enol ether Prins cyclization. nih.gov

The introduction of a fluorine atom, as in trans-3-Fluoro-4-hydroxy-tetrahydropyran, adds another layer of complexity. The synthetic challenge lies not only in controlling the stereochemistry of the hydroxyl group but also in the diastereoselective installation of the fluorine atom. Methods such as the fluoro-Prins cyclization, where a fluorine source is incorporated into the reaction, have emerged as a viable strategy for creating fluorinated heterocycles. researchgate.net Research has shown that using reagents like ionic liquid hydrogen fluoride (B91410) salts can lead to the formation of 4-fluorotetrahydropyrans with excellent yield and high cis-selectivity. researchgate.net

Illustrative Research Findings

While specific research on this compound is not extensively published, the synthesis of structurally related fluorinated tetrahydropyrans via fluoro-Prins cyclization provides valuable insight into potential synthetic strategies. The following table summarizes representative data from the synthesis of 4-fluorotetrahydropyrans, demonstrating the yields and stereoselectivities that can be achieved for this class of compounds.

EntryAldehydeHomoallylic AlcoholProductYield (%)Diastereomeric Ratio (cis:trans)
1Benzaldehyde3-Buten-1-ol4-Fluoro-2-phenyltetrahydropyran98>99:1
24-Chlorobenzaldehyde3-Buten-1-ol4-Fluoro-2-(4-chlorophenyl)tetrahydropyran97>99:1
34-Nitrobenzaldehyde3-Buten-1-ol4-Fluoro-2-(4-nitrophenyl)tetrahydropyran95>99:1
4Isovaleraldehyde3-Buten-1-ol4-Fluoro-2-isobutyltetrahydropyran85>99:1
5Cyclohexanecarboxaldehyde3-Buten-1-ol2-Cyclohexyl-4-fluorotetrahydropyran90>99:1
Data is based on the fluoro-Prins cyclization reported for analogous 4-fluorotetrahydropyrans and serves as an illustrative example for the synthesis of fluorinated THP rings. researchgate.net

Strategic Approaches to Fluorinated Tetrahydropyran Scaffolds

The construction of the fluorinated tetrahydropyran ring system can be approached through several strategic disconnections. These strategies primarily involve either the introduction of the fluorine atom onto a pre-existing tetrahydropyran precursor or the concomitant formation of the heterocyclic ring and installation of the fluorine atom.

Electrophilic Fluorination Strategies on Precursor Substrates

Electrophilic fluorination has emerged as a powerful tool for the direct introduction of fluorine into organic molecules. nih.govscripps.edu In the context of synthesizing this compound, this strategy typically involves the reaction of an electron-rich precursor, such as a tetrahydropyran-derived enol ether or glycal, with an electrophilic fluorine source. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly employed for this purpose. mdpi.com

The stereochemical outcome of the fluorination is highly dependent on the substrate and the reaction conditions. For instance, the fluorination of a glycal precursor can proceed through a fluoronium ion intermediate. Subsequent attack by a nucleophile (e.g., water or an alcohol) from the face opposite to the fluoronium ion can lead to the desired trans-1,2-difunctionalization, which after further transformations can yield the target molecule. The choice of solvent and additives can also play a crucial role in directing the stereoselectivity of the reaction.

Table 1: Electrophilic Fluorinating Agents
ReagentCommon NameKey Features
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Commercially available, crystalline solid, relatively safe to handle.
N-FluorobenzenesulfonimideNFSIHighly effective, crystalline solid, broad substrate scope.
N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate)-Another F-TEDA type reagent.

Nucleophilic Displacement Reactions for Fluorine Introduction

An alternative and widely used approach for introducing fluorine is through nucleophilic displacement reactions. This strategy relies on the reaction of a fluoride source with a suitable electrophilic precursor. A particularly effective method for achieving the trans-stereochemistry of the 3-fluoro and 4-hydroxy groups is through the ring-opening of a 3,4-epoxytetrahydropyran precursor.

The epoxide, which can be synthesized from a corresponding alkene, undergoes nucleophilic attack by a fluoride ion. According to the SN2 mechanism, the fluoride ion attacks one of the electrophilic carbon atoms of the epoxide ring from the backside, leading to an inversion of configuration at that center and resulting in a trans-diaxial arrangement of the fluoride and the newly formed hydroxyl group in the chair-like transition state. Subsequent conformational flipping of the tetrahydropyran ring can then place the substituents in a more stable diequatorial orientation, preserving the trans relationship. A variety of fluoride sources can be employed, including alkali metal fluorides (e.g., KF, CsF), tetraalkylammonium fluorides (e.g., TBAF), and hydrogen fluoride complexes (e.g., Olah's reagent, Et3N·3HF). beilstein-journals.org

Ring-Forming Cyclization Reactions for Tetrahydropyran Scaffold Assembly

Ring-forming or cyclization reactions provide a convergent approach to the tetrahydropyran scaffold, where the heterocyclic ring is constructed from an acyclic precursor. The Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, is a powerful method for the synthesis of substituted tetrahydropyrans. To incorporate a fluorine atom at the 3-position, a fluorinated aldehyde or a fluorinated homoallylic alcohol can be envisioned as a starting material.

The stereochemical outcome of the Prins cyclization is often controlled by the geometry of the starting materials and the reaction conditions, with the reaction proceeding through a chair-like transition state to minimize steric interactions. By carefully selecting the substrates and catalyst, it is possible to achieve high diastereoselectivity for the desired this compound. For example, an intramolecular halo-Prins cyclization of a fluorinated homoallylic ether could be a viable route.

Precursor Design and Stereocontrol in this compound Synthesis

The successful synthesis of this compound hinges on the rational design of precursor molecules and the judicious choice of reagents to control the stereochemistry of the fluorination and/or cyclization steps.

Utilization of Diethylaminosulfur Trifluoride (DAST) and Related Fluorinating Reagents

Diethylaminosulfur trifluoride (DAST) is a versatile and widely used reagent for the deoxofluorination of alcohols. In the context of synthesizing the target molecule, a precursor containing two hydroxyl groups at the 3- and 4-positions of the tetrahydropyran ring could be employed. The stereoselective monofluorination of such a vicinal diol is a significant challenge.

The reaction of a cis- or trans-3,4-dihydroxytetrahydropyran with DAST can proceed through different mechanisms, including SN2, SNi (internal nucleophilic substitution), or neighboring group participation, leading to a mixture of products with varying stereochemistries. However, by carefully controlling the reaction conditions (temperature, solvent) and by using substrates with appropriate protecting groups to modulate the reactivity of the hydroxyl groups, it may be possible to achieve a degree of stereoselectivity. For instance, the selective activation of one hydroxyl group followed by intramolecular nucleophilic attack by the other could lead to an epoxide intermediate, which is then opened by fluoride, as discussed previously. Alternatively, direct displacement of a selectively activated hydroxyl group could provide the desired product.

Table 2: Deoxofluorinating Reagents
ReagentAcronymKey Features
Diethylaminosulfur TrifluorideDASTWidely used, but can be thermally unstable.
Bis(2-methoxyethyl)aminosulfur TrifluorideDeoxo-FluorMore thermally stable alternative to DAST.
(Dimethylamino)sulfur TrifluorideXtalFluor-ECrystalline solid, easier to handle than DAST.

Anhydro Sugar Chemistry as a Synthetic Platform for Fluorinated Carbohydrate Mimetics

Carbohydrates, with their inherent chirality and multiple functional groups, serve as excellent starting materials for the synthesis of complex molecules, including fluorinated tetrahydropyrans. Anhydro sugars, which are intramolecular ethers of monosaccharides, are particularly useful synthetic intermediates due to their conformational rigidity and the specific reactivity of their strained ring systems. nih.gov

Levoglucosan (1,6-anhydro-β-D-glucopyranose), a readily available anhydro sugar derived from the pyrolysis of cellulose, is a common starting material. The rigid bicyclic structure of levoglucosan allows for highly stereoselective transformations. For the synthesis of this compound, a synthetic sequence could involve the selective protection of the hydroxyl groups of levoglucosan, followed by the introduction of a fluorine atom at the C3 position with inversion of configuration via a nucleophilic substitution reaction. Subsequent cleavage of the 1,6-anhydro bridge would then yield the desired fluorinated tetrahydropyran. This approach leverages the well-defined stereochemistry of the carbohydrate starting material to control the stereochemical outcome of the final product. For example, activation of the C3 hydroxyl group as a sulfonate ester followed by displacement with a fluoride source would proceed with inversion of stereochemistry to give the desired 3-fluoro derivative. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4S)-3-fluorooxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3H2/t4-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXRZCAECMOKSR-WHFBIAKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@H]1O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253105-34-7
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2253105-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Advanced Spectroscopic and Structural Elucidation of Trans 3 Fluoro 4 Hydroxy Tetrahydropyran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. Through a combination of one- and two-dimensional experiments, it is possible to map out covalent connectivity, establish relative stereochemistry, and deduce preferred molecular conformations.

Proton (¹H) NMR spectroscopy, specifically the analysis of scalar (J) coupling constants, is a cornerstone for conformational analysis of saturated six-membered rings. The magnitude of the vicinal coupling constant (³JHH) between two protons on adjacent carbons is described by the Karplus equation, which correlates the coupling constant to the dihedral angle between the protons.

In a chair-like conformation, the coupling constant between two axial protons (³J_ax,ax_) is typically large (8–13 Hz), whereas axial-equatorial (³J_ax,eq_) and equatorial-equatorial (³J_eq,eq_) couplings are significantly smaller (2–5 Hz). oup.comorganicchemistrydata.org This angular dependence is a powerful diagnostic tool.

For trans-3-Fluoro-4-hydroxy-tetrahydropyran , the key to confirming the trans configuration and the preferred conformation lies in analyzing the coupling patterns of the protons at C3 and C4. In the most stable chair conformation, large, bulky substituents typically occupy equatorial positions to minimize steric strain. Therefore, one would anticipate a conformation where both the fluorine and hydroxyl groups are equatorial. This arrangement places the protons H3 and H4 in axial positions.

The expected ¹H NMR spectrum would consequently show a large ³J_H3,H4_ coupling constant, characteristic of a diaxial interaction. Experimental studies on related 3-halo-2-hydroxy-tetrahydropyrans have utilized this principle to distinguish between diastereomers. rsc.org The observation of a large coupling constant for the proton at C3, for instance, split by the proton at C4, would provide strong evidence for the diaxial arrangement of these protons and, by extension, the diequatorial placement of the substituents.

Table 1: Representative ¹H NMR Data for the trans Isomer (Note: Data is illustrative, based on analysis of related compounds. Actual shifts are solvent-dependent.)

ProtonMultiplicityCoupling Constants (Hz)Inferred Orientation
H-3ddd³J_H3,H4 ≈ 9.0, ³J_H3,H2ax_ ≈ 9.0, ³J_H3,H2eq_ ≈ 4.5Axial
H-4ddd³J_H4,H3_ ≈ 9.0, ³J_H4,H5ax_ ≈ 9.0, ³J_H4,H5eq_ ≈ 4.5Axial

Carbon-13 (¹³C) NMR provides information on the carbon skeleton of a molecule. The chemical shifts of carbons in the tetrahydropyran (B127337) ring are influenced by the electronegativity of the adjacent oxygen atom and the substituents. scilit.comorganicchemistrydata.org In This compound , the carbons C3 and C4, being directly attached to the electronegative fluorine and oxygen atoms, would be expected to resonate at a downfield chemical shift compared to the unsubstituted parent tetrahydropyran. chemicalbook.comspectrabase.com

Crucially, the presence of fluorine allows for the observation of carbon-fluorine (J_CF_) coupling constants, which are invaluable for structural assignment. libretexts.org These couplings occur through one or more bonds.

¹J_CF_ : A large, one-bond coupling between C3 and the fluorine atom (typically >170 Hz).

²J_CF_ : A two-bond coupling between fluorine and the adjacent carbons, C2 and C4. The magnitude of ²J_CF_ is stereospecific and provides significant structural insight. For a gauche relationship between the C-F bond and the C-C bond , ²J_CF_ is typically in the range of 15-30 Hz. westmont.eduresearchgate.net

³J_CF_ : A smaller three-bond coupling, for example, between fluorine and C5.

Observing a significant ²J_CF_ coupling for C4 would unequivocally confirm the connectivity around the fluorine-bearing carbon.

Table 2: Expected ¹³C NMR Data and Key Carbon-Fluorine Couplings (Note: Chemical shifts are predictive and based on general substituent effects.)

CarbonExpected δ (ppm)Expected Coupling Constant (Hz)
C-2~68-72²J_CF ≈ 15-25
C-3~90-95¹J_CF_ ≈ 170-190
C-4~70-75²J_CF_ ≈ 15-25
C-5~65-70³J_CF_ ≈ 5-10
C-6~25-30-

Fluorine-19 (¹⁹F) is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique. biophysics.orgnih.gov The chemical shift of ¹⁹F is extremely sensitive to the local electronic environment, making it an exquisite probe of molecular structure. nih.govnih.gov

For This compound , the ¹⁹F NMR spectrum would display a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this resonance provides a characteristic fingerprint of the compound. Furthermore, this signal would be split into a complex multiplet due to couplings with nearby protons (H2ax, H2eq, H3, H4). The magnitude of these J_HF_ couplings, particularly the geminal (²J_HF_) and vicinal (³J_HF_) couplings, depends on the dihedral angles, providing another layer of conformational and stereochemical verification. acs.org For example, the ³J_HF_ coupling to an anti-periplanar proton is typically large, while the coupling to a gauche proton is small.

While 1D NMR provides a wealth of data, complex spin systems often require two-dimensional (2D) NMR experiments for unambiguous assignment. princeton.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are scalar coupled to each other. It would reveal the complete proton-proton connectivity network within the tetrahydropyran ring, for example, confirming that the proton at C3 is coupled to protons at C2 and C4.

TOCSY (Total Correlation Spectroscopy) : This technique extends the correlation beyond direct neighbors, showing correlations between all protons within a single, unbroken spin system. rsc.org For this molecule, a TOCSY experiment could link all the non-equivalent protons of the pyran ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon atom to which it is directly attached. It is the primary method for assigning the ¹³C NMR spectrum and definitively linking the proton and carbon skeletons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment is uniquely powerful as it identifies protons that are close to each other in space, regardless of whether they are connected by bonds. For This compound , a NOESY spectrum would be critical for confirming the conformation. In the preferred diequatorial conformation, strong NOE cross-peaks would be expected between the axial protons (e.g., H3ax-H5ax, H2ax-H4ax). Conversely, the absence of strong NOEs between H3 and H4 would support their trans (diaxial) relationship, complementing the J-coupling analysis. sci-hub.stacs.org

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

While NMR spectroscopy provides an unparalleled view of the molecule's structure in solution, X-ray crystallography offers a definitive picture of the molecule in the solid state. nih.gov By diffracting X-rays off a single crystal, a precise three-dimensional map of electron density can be generated, revealing the exact position of each atom.

For This compound , an X-ray crystal structure would provide unambiguous confirmation of several key features:

Relative Stereochemistry : It would definitively show the trans relationship between the fluorine and hydroxyl groups.

Conformation : It would reveal the precise chair conformation of the tetrahydropyran ring in the solid state, including the exact bond lengths, bond angles, and torsional angles. It would be expected to confirm that both the fluorine and hydroxyl substituents occupy equatorial positions to minimize steric hindrance. mdpi.com

Intermolecular Interactions : The crystal structure would elucidate the network of intermolecular interactions, such as hydrogen bonds involving the hydroxyl group, which dictate how the molecules pack together in the crystal lattice.

Absolute Configuration : The molecule is chiral. If a single enantiomer is crystallized, X-ray diffraction using anomalous dispersion can be used to determine its absolute configuration (i.e., assigning R or S labels to the stereocenters C3 and C4) without ambiguity. ysu.amlibretexts.orgresearchgate.net This technique relies on measuring the small differences in diffraction intensity between Friedel pairs of reflections.

Computational and Theoretical Investigations of Trans 3 Fluoro 4 Hydroxy Tetrahydropyran Conformation and Stereoelectronic Effects

Quantum Chemical Calculation Methodologies for Molecular Geometry and Energetics

To unravel the conformational intricacies of molecules like trans-3-Fluoro-4-hydroxy-tetrahydropyran, researchers employ a variety of quantum chemical calculation methods. These computational tools allow for the detailed exploration of molecular geometries and the relative energies of different conformations.

Density Functional Theory (DFT) Studies for Geometry Optimization and Conformational Energy Profiles

Density Functional Theory (DFT) has become a cornerstone for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. DFT methods are extensively used to perform geometry optimizations, where the algorithm seeks the lowest energy arrangement of the atoms in a molecule, and to calculate the relative energies of different conformers.

For a molecule such as this compound, a typical DFT study would involve the use of a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-31G(d,p). The geometry of various possible conformers, particularly the chair forms with different arrangements of the fluoro and hydroxy substituents, would be optimized. The output of these calculations provides key information, including bond lengths, bond angles, and dihedral angles that define the molecular structure.

Furthermore, DFT is employed to compute the conformational energy profiles by systematically changing specific dihedral angles and calculating the corresponding energy, a process known as a potential energy surface scan. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing the transition states between them.

Table 1: Illustrative DFT-Calculated Relative Energies for Conformers of a Substituted Tetrahydropyran (B127337)

ConformerSubstituent OrientationsRelative Energy (kcal/mol)
Chair 13-Fluoro (axial), 4-Hydroxy (equatorial)1.5
Chair 23-Fluoro (equatorial), 4-Hydroxy (axial)0.8
Chair 33-Fluoro (equatorial), 4-Hydroxy (equatorial)0.0
Chair 43-Fluoro (axial), 4-Hydroxy (axial)3.2

Note: The data in this table is hypothetical and for illustrative purposes, demonstrating typical outputs of DFT calculations.

Analysis of Conformational Preferences and Energy Landscapes

The data generated from quantum chemical calculations are then analyzed to understand the conformational behavior of the molecule. This involves examining the puckering of the tetrahydropyran ring, identifying the most stable conformers, and mapping the pathways for interconversion between them.

Tetrahydropyran Ring Pucker Analysis (e.g., Chair Conformation)

The tetrahydropyran ring, similar to cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. For this compound, the primary focus of conformational analysis would be on the two possible chair conformations. The puckering of the ring is characterized by specific dihedral angles within the six-membered ring. Computational methods provide these geometric parameters with high precision, allowing for a detailed description of the chair geometry.

Identification of Stable Conformers (e.g., diaxial vs. diequatorial)

With a trans relationship between the 3-fluoro and 4-hydroxy groups, the two chair conformers would place these substituents in either a diequatorial or a diaxial arrangement. Generally, in substituted cyclic systems, there is a preference for bulky substituents to occupy the more spacious equatorial positions to avoid steric clashes with other axial groups (1,3-diaxial interactions).

However, in the case of this compound, stereoelectronic effects can also play a significant role. For instance, an axial C-F bond can participate in hyperconjugative interactions with the ring oxygen's lone pairs, which could stabilize a conformer that might otherwise be disfavored by sterics. Similarly, intramolecular hydrogen bonding between the fluoro and hydroxy groups could influence the relative stability of the conformers. Computational studies on analogous systems have demonstrated that the interplay of these effects determines the final conformational equilibrium. nih.gov

Table 2: Predicted Conformational Preferences for this compound

ConformerSubstituent ArrangementPredicted Relative StabilityKey Stabilizing/Destabilizing Factors
ADiequatorialMost stableAvoidance of 1,3-diaxial interactions
BDiaxialLess stablePotential for 1,3-diaxial steric strain, possible stabilizing stereoelectronic interactions

Note: This table represents a qualitative prediction based on general principles of conformational analysis.

Potential Energy Surface Scans to Map Conformational Interconversions

A potential energy surface (PES) scan is a computational experiment where one or more geometric parameters, such as a dihedral angle, are systematically varied, and the energy of the molecule is calculated at each step. uni-muenchen.de For this compound, a PES scan of the ring inversion process would provide valuable insights into the energy barriers separating the two chair conformers.

This is typically achieved by defining a coordinate that represents the ring inversion pathway and performing a series of constrained geometry optimizations at points along this coordinate. The resulting energy profile reveals the transition state for the chair-flip process, which often proceeds through higher-energy boat or twist-boat conformations. The height of this energy barrier determines the rate of interconversion between the conformers at a given temperature.

Stereoelectronic Interactions and Their Influence on Molecular Stability

Stereoelectronic effects, which describe the influence of orbital alignment on molecular geometry and stability, are paramount in understanding the behavior of fluorinated heterocycles. baranlab.org In this compound, the relative orientation of the fluorine and hydroxyl substituents on the tetrahydropyran ring gives rise to a complex network of interactions that govern the equilibrium between its possible chair conformations.

The stability of the different conformers of this compound is significantly influenced by the anomeric and gauche effects. The anomeric effect, in its generalized form, refers to the preference for gauche conformations around a C-Y bond in an X-C-Y-C system, where X and Y are typically heteroatoms with lone pairs. scripps.edu This stabilization arises from a hyperconjugative interaction, specifically the delocalization of a lone pair (n) from one heteroatom into the antibonding orbital (σ*) of the adjacent C-Y bond.

In the context of the tetrahydropyran ring, the key anomeric interaction involves the lone pairs of the ring oxygen (O1) and the C-F bond. Additionally, the fluorine gauche effect, a stabilizing interaction resulting from σC-H/σ*C-F hyperconjugation, plays a crucial role in the conformation of fluorinated molecules. researchgate.netbeilstein-journals.org This effect generally favors a conformation where the fluorine atom is gauche to an electron-withdrawing group or another electronegative atom. researchgate.net

For this compound, two primary chair conformations can be considered: one with the fluorine in an axial position and the hydroxyl in an equatorial position (3a,4e), and the other with an equatorial fluorine and an axial hydroxyl group (3e,4a).

In the diequatorial-like conformer (3e-F, 4e-OH): This conformer is expected to be significantly stabilized by a gauche interaction between the fluorine and the ring oxygen.

In the diaxial-like conformer (3a-F, 4a-OH): This conformer would be destabilized by 1,3-diaxial interactions. However, it can be stabilized by an anomeric effect involving the overlap of a ring oxygen lone pair and the σ* orbital of the axial C-F bond (nO → σ*C-F). The magnitude of this stabilization depends on the orbital alignment.

Computational studies on related fluorinated systems show that the fluorine gauche effect can be a dominant factor, often overriding steric considerations. researchgate.netnih.gov The preference is attributed to stabilizing hyperconjugative interactions like σCH→σ*CF. beilstein-journals.org

Table 1: Key Stereoelectronic Interactions in Chair Conformations of this compound

ConformerDominant Stabilizing InteractionKey Destabilizing InteractionExpected Relative Stability
Equatorial Fluorine, Axial Hydroxyl (3e, 4a)Fluorine Gauche Effect (σC-HC-F), potential O-H···O hydrogen bondAxial -OH steric strainPotentially more stable
Axial Fluorine, Equatorial Hydroxyl (3a, 4e)Generalized Anomeric Effect (nO → σC-F), potential O-H···F hydrogen bond1,3-diaxial repulsion (F···H)Potentially less stable

The ability of covalently bound fluorine to act as a hydrogen bond (HB) acceptor is a topic of ongoing discussion, but evidence confirms its participation in weak intramolecular hydrogen bonds (IMHBs), particularly in conformationally restricted systems. nih.govucla.edu In this compound, the proximity of the hydroxyl and fluoro groups allows for the potential formation of an O-H···F hydrogen bond.

The geometric arrangement in the (3a, 4e) conformer could potentially allow for such an interaction. The strength of this bond is highly dependent on the H···F distance and the O-H···F angle. Computational studies on γ-fluorinated alcohols have demonstrated the existence of these IMHBs, with energies that are only moderately weaker than corresponding O-H···O interactions. nih.gov The presence of such a bond would contribute to the energetic stabilization of this conformer.

Conversely, the (3e, 4a) conformer, with its axial hydroxyl group, may be stabilized by an intramolecular hydrogen bond between the axial -OH and the ring oxygen (O-H···O1). The relative strengths of these potential hydrogen bonds (O-H···F vs. O-H···O) are a critical factor in determining the conformational equilibrium. Experimental techniques like NMR spectroscopy can provide evidence for these interactions through the observation of through-space scalar couplings (e.g., ¹hJH,F). escholarship.orgnih.gov

Table 2: Potential Intramolecular Hydrogen Bonds and Estimated Energetic Contributions

ConformerPotential Hydrogen BondDonor-AcceptorEstimated Contribution (kcal/mol)Supporting Evidence
(3a, 4e)O-H···FEquatorial OH, Axial F~1-3Observed in acyclic γ-fluorohydrins. nih.gov
(3e, 4a)O-H···OAxial OH, Ring Oxygen~2-5Common stabilizing feature in axial alcohols on tetrahydropyran rings.

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to translate the complex results of a quantum chemical calculation into the familiar language of Lewis structures, lone pairs, and orbital interactions. researchgate.net It is particularly effective for quantifying the energetic significance of hyperconjugative interactions, which are central to the stereoelectronic effects discussed previously.

NBO analysis calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For this compound, NBO analysis would be used to dissect and quantify the specific orbital interactions governing conformational preference.

Key interactions to be analyzed would include:

Anomeric Effect: The delocalization of a lone pair from the ring oxygen into the antibonding orbital of the carbon-fluorine bond (nO → σ*C-F). This interaction is expected to be significant in the (3a, 4e) conformer where the orbitals have an anti-periplanar alignment.

Gauche Effect: The delocalization from a C-H bond into the C-F antibonding orbital (σC-H → σ*C-F). This interaction is a key feature of the fluorine gauche effect. beilstein-journals.org

Hydrogen Bonding: The delocalization from the lone pair of the acceptor atom (F or O) into the antibonding orbital of the O-H bond (nF → σO-H or nO → σO-H). The magnitude of this E(2) value provides a direct measure of the hydrogen bond's strength.

Table 3: Representative NBO Donor-Acceptor Interactions and Expected E(2) Stabilization Energies (kcal/mol)

ConformerNBO InteractionTypeExpected E(2) Value
(3a, 4e)nO(ring) → σC-FAnomeric> 2.0
nF → σO-HHydrogen Bond~1.5 - 4.0
(3e, 4a)σC-H → σC-FGauche> 1.0
nO(ring) → σO-HHydrogen Bond~2.0 - 5.0

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing chemical bonds and non-covalent interactions based on the topology of the electron density (ρ(r)). researchgate.net A key element of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two interacting atoms.

The properties at the BCP, such as the electron density itself (ρBCP) and its Laplacian (∇²ρBCP), characterize the nature of the interaction.

Covalent Bonds: Characterized by high ρBCP and a negative ∇²ρBCP, indicating a sharing of electron density.

Closed-Shell Interactions (e.g., hydrogen bonds, van der Waals): Characterized by low ρBCP and a positive ∇²ρBCP, indicating electrostatic-dominant interactions. nih.gov

For this compound, QTAIM would be used to:

Characterize the C-F and O-H bonds.

Confirm the presence of an intramolecular hydrogen bond by locating a BCP between the hydrogen and the acceptor atom (F or O).

Quantify the strength of the hydrogen bond, as the value of ρBCP often correlates with the bond energy.

Complementary to QTAIM, Non-Covalent Interactions (NCI) analysis is a computational technique that allows for the visualization of weak interactions in 3D space, highlighting regions of hydrogen bonding, steric repulsion, and van der Waals forces. This provides a more intuitive picture of the spatial distribution of the stabilizing and destabilizing forces within the molecule.

Table 4: Expected QTAIM Parameters for Key Interactions

InteractionExpected ρBCP (a.u.)Expected ∇²ρBCP (a.u.)Interpretation
C-F~0.20 - 0.25> 0Polar Covalent Bond
O-H~0.30 - 0.35< 0Polar Covalent Bond
O-H···F (IMHB)0.01 - 0.03> 0Weak, Closed-Shell Interaction
O-H···O (IMHB)0.02 - 0.04> 0Moderate, Closed-Shell Interaction

Solvation Effects on Conformational Equilibria (Theoretical Models)

The conformational equilibrium of a molecule can be significantly altered by its solvent environment. nih.gov Theoretical models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvation effects by representing the solvent as a continuous medium with a specific dielectric constant. researchgate.netunimi.it

For this compound, the relative energies of the chair conformers are expected to shift based on the polarity of the solvent.

Non-polar solvents: In these environments, intramolecular interactions are dominant. Therefore, the gas-phase conformational preference, likely dictated by the balance of intramolecular hydrogen bonding and stereoelectronic effects, would be largely preserved.

Computational studies can predict these shifts by calculating the free energy of each conformer in the gas phase and in different solvent continua. The difference in these free energies reveals the extent to which the solvent stabilizes or destabilizes each conformer, thereby shifting the equilibrium.

Table 5: Hypothetical Influence of Solvent on the Relative Energy (ΔG) of Conformers

ConformerΔG in Gas Phase (kcal/mol)ΔG in Non-Polar Solvent (e.g., CCl₄) (kcal/mol)ΔG in Polar Solvent (e.g., H₂O) (kcal/mol)Rationale for Change
(3e, 4a)0 (Reference)~0~ -0.5 to -1.5Stabilized by higher dipole moment and solute-solvent H-bonding.
(3a, 4e)~0.5 - 1.0~0.5 - 1.0~ 1.0 - 2.0Intramolecular H-bond disrupted; less polar conformer is destabilized.

Chemical Reactivity and Derivatization Strategies for Trans 3 Fluoro 4 Hydroxy Tetrahydropyran

Reactions at the Hydroxyl Group

The secondary alcohol in trans-3-Fluoro-4-hydroxy-tetrahydropyran is a primary site for chemical modification. Its reactivity is influenced by the adjacent fluorine atom, which, through a negative inductive effect, can modulate the nucleophilicity and acidity of the hydroxyl group.

Selective Protection and Deprotection Strategies

In multi-step syntheses, the temporary masking of the hydroxyl group is often necessary to prevent unwanted side reactions. organic-chemistry.org A variety of protecting groups are available for alcohols, and the choice depends on the stability required across subsequent reaction conditions. organic-chemistry.orguwindsor.ca For this compound, common protecting groups for secondary alcohols are applicable.

Silyl (B83357) ethers are among the most widely used protecting groups due to their ease of installation and removal under specific, mild conditions. chemistrysteps.com For instance, reaction with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole (B134444) affords the corresponding TBS ether. The steric bulk of the TBS group provides significant stability. uwindsor.ca Deprotection is typically achieved with a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), which has a high affinity for silicon. numberanalytics.comyoutube.com

Other protecting groups such as benzyl (B1604629) ethers, formed using a strong base and a benzyl halide, offer robust protection under a wide range of conditions but can be removed by catalytic hydrogenation. uwindsor.ca Acetals, like the tetrahydropyranyl (THP) ether, are stable to basic and organometallic reagents and are cleaved under acidic conditions. chemistrysteps.com The selection of a protecting group must be orthogonal to other functionalities in the molecule and the planned synthetic route. organic-chemistry.org

Protecting GroupReagents for ProtectionReagents for DeprotectionStability Profile
tert-Butyldimethylsilyl (TBS)TBSCl, Imidazole, DMFTBAF, THF; or Acetic Acid, THF/H₂OStable to most non-acidic and non-fluoride conditions.
Benzyl (Bn)NaH, BnBr, THFH₂, Pd/C; or Birch ReductionStable to acidic, basic, and many oxidative/reductive conditions.
Tetrahydropyranyl (THP)Dihydropyran (DHP), PTSA (cat.), CH₂Cl₂Aqueous Acid (e.g., HCl, PTSA)Stable to basic, organometallic, and reductive conditions.

Oxidation and Reduction Transformations

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 3-fluoro-tetrahydropyran-4-one. A wide array of oxidizing agents can accomplish this transformation. libretexts.org Reagents based on chromium (VI), such as pyridinium (B92312) chlorochromate (PCC) and the Jones reagent (CrO₃ in aqueous sulfuric acid), are effective for the oxidation of secondary alcohols. libretexts.orgorganic-chemistry.org PCC is a milder option that is typically used for conversions to aldehydes from primary alcohols but is also effective for secondary alcohols to ketones. libretexts.org

Milder, non-chromium-based methods are often preferred, such as the Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) or the Dess-Martin periodinane (DMP) oxidation. These methods operate under gentle conditions and are compatible with a wide range of functional groups. organic-chemistry.org Aerobic oxidation reactions catalyzed by transition metals in fluorinated solvents have also been reported as efficient methods for converting secondary alcohols to ketones. nih.govacs.org

While the hydroxyl group is already in its reduced state, the potential for reduction lies with the corresponding ketone. The reduction of 3-fluoro-tetrahydropyran-4-one back to the alcohol can be achieved with various reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction, potentially allowing for selective access to either the trans or cis diastereomer of the alcohol. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for this purpose.

ReactionReagent(s)Product
OxidationPyridinium Chlorochromate (PCC)3-Fluoro-tetrahydropyran-4-one
OxidationDess-Martin Periodinane (DMP)3-Fluoro-tetrahydropyran-4-one
OxidationSwern Oxidation (DMSO, (COCl)₂, Et₃N)3-Fluoro-tetrahydropyran-4-one
Reduction (of ketone)Sodium Borohydride (NaBH₄)trans/cis-3-Fluoro-4-hydroxy-tetrahydropyran

Etherification, Esterification, and Amidation Reactions

The hydroxyl group serves as a nucleophile for the formation of ethers, esters, and related derivatives.

Etherification: The formation of an ether linkage can be achieved through several methods. The Williamson ether synthesis, a classic and versatile method, involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes an SN2 reaction with an alkyl halide. libretexts.orgmasterorganicchemistry.com For a secondary alcohol like this compound, this method is generally effective. masterorganicchemistry.com Acid-catalyzed dehydration of two alcohol molecules can form symmetrical ethers, though this is less controlled for producing unsymmetrical ethers. libretexts.org More modern, iron-catalyzed methods allow for the direct dehydrative coupling of two different alcohols. nih.gov

Esterification: Esters are readily prepared by reacting the alcohol with a carboxylic acid under acidic catalysis, a process known as Fischer esterification. chemguide.co.ukvnaya.com The reaction is an equilibrium process, and often water is removed to drive it to completion. chemguide.co.uk Alternatively, for a more rapid and irreversible reaction, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like pyridine. chemguide.co.uk Various catalysts, including Lewis acids and Brønsted acids, have been developed to promote esterification under mild conditions. organic-chemistry.org

Amidation-related Reactions: While direct amidation from an alcohol is not a standard transformation, the hydroxyl group can be converted into a better leaving group (e.g., a tosylate or mesylate) and then displaced by an amine. Alternatively, the alcohol can be used to form carbamates by reacting with isocyanates or by treatment with phosgene (B1210022) or a phosgene equivalent followed by an amine.

Reaction TypeTypical ReagentsProduct Functional Group
Etherification1. NaH; 2. R-X (alkyl halide)Ether (R-O-R')
EsterificationR'-COOH, H⁺ (cat.)Ester (R-O-CO-R')
EsterificationR'-COCl, PyridineEster (R-O-CO-R')

Reactions Involving the Carbon-Fluorine Bond

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it generally unreactive. rsc.org This stability is a key reason for the use of fluorinated compounds in various applications. However, under specific conditions, this bond can participate in chemical transformations.

Nucleophilic Substitution Reactions with Retention or Inversion of Configuration

The use of hydrogen bond donors has been shown to activate C-F bonds for nucleophilic substitution by stabilizing the departing fluoride ion. acs.org While direct SN2 displacement of fluoride is rare, it is sometimes observed with very strong nucleophiles and appropriate substrates. The stereochemical outcome of such reactions, whether retention or inversion, is highly dependent on the specific mechanism, which could be SN1-like, SN2, or involve neighboring group participation. masterorganicchemistry.comyoutube.com

Fluorine-Directed Chemical Transformations (e.g., regioselective functionalization)

The fluorine atom, despite its general inertness, can exert a powerful influence on the reactivity of neighboring positions through its strong electron-withdrawing effect. acs.org This can direct the regioselectivity of certain reactions. For example, in an elimination reaction, the acidity of the proton on the carbon adjacent to the C-F bond is increased, which could influence the regiochemical outcome of dehydration or other elimination processes.

Furthermore, the hydroxyl group can act as a directing group in various catalytic reactions. nih.govpnas.org In combination with the electronic influence of the fluorine atom, this could enable highly regioselective and stereoselective functionalizations at other positions on the tetrahydropyran (B127337) ring. For instance, in transition-metal-catalyzed C-H activation reactions, the coordination of the metal to the hydroxyl group could direct functionalization to a specific C-H bond, with the electronic nature of the fluorine atom potentially modulating the reactivity and selectivity of this process.

Stereospecific and Stereoselective Transformations at Adjacent Carbons

No specific examples of stereospecific or stereoselective transformations at the C-2, C-3, C-4, or C-5 positions of this compound were found in the reviewed literature. Research detailing how the trans-stereochemistry of the fluorine and hydroxyl groups on the tetrahydropyran ring directs the stereochemical outcome of reactions at adjacent carbons is not available.

Consequently, no data tables on reaction conditions, reagents, catalysts, or stereochemical outcomes (such as diastereomeric ratios or enantiomeric excesses) for this specific compound can be provided.

Advanced Applications of Trans 3 Fluoro 4 Hydroxy Tetrahydropyran As a Chiral Building Block in Molecular Design

Design of Complex Fluorinated Carbohydrate Mimetics and Analogs for Biochemical Probes

The tetrahydropyran (B127337) skeleton is the fundamental structural motif of hexopyranoses, the most common carbohydrates in nature. Consequently, trans-3-Fluoro-4-hydroxy-tetrahydropyran serves as a direct structural analog or mimetic of these essential biological molecules. The introduction of a fluorine atom onto this carbohydrate-like scaffold provides a powerful method for creating biochemical probes with enhanced properties.

Fluorination can significantly alter the characteristics of the parent molecule. By replacing a hydroxyl group or a hydrogen atom, the C-F bond can block sites of metabolic oxidation, thereby increasing the in vivo half-life of the probe. This is critical for imaging agents and other probes that need to remain intact to reach their biological target. Furthermore, the high electronegativity of fluorine can modulate the binding affinity of the mimetic for its target protein, such as a lectin or a glycosidase, by altering the electronic landscape of the binding epitope.

Perfluorinated compounds are known to be nontoxic, biocompatible, and bioorthogonal, properties that are highly desirable for probes used in biological systems. nih.gov Probes built from fluorinated scaffolds can be designed for noncovalent, reversible interactions with their targets, which is advantageous for studying dynamic biological processes without permanently altering the system. nih.gov These fluorinated carbohydrate analogs can be employed in fluorous-based chemical proteomics to enrich and isolate specific protein targets from complex biological samples like cell lysates. nih.gov

Role in the Construction of Bioactive Scaffolds for Medicinal Chemistry Research (Emphasis on Design Principles and Molecular Recognition Mechanisms)

The rigid, stereochemically defined structure of this compound makes it an exceptional building block for constructing bioactive scaffolds. The influence of the fluorine atom is a key principle in its design applications, particularly in modulating molecular recognition.

The introduction of fluorine can profoundly influence the conformational preferences of a cyclic scaffold. nih.gov This principle is well-documented in the analogous 3-fluoro-4-hydroxyproline (F-Hyp) systems, which are used as ligands for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in Proteolysis-Targeting Chimeras (PROTACs). acs.orgnih.gov Recognition of the natural hydroxyproline (B1673980) (Hyp) core by VHL is highly dependent on the pyrrolidine (B122466) ring adopting a specific C⁴-exo pucker, which correctly orients the hydroxyl group for crucial hydrogen bonding. acs.orgnih.gov

Computational and experimental studies on F-Hyp isomers revealed that fluorination dramatically alters this preference. acs.orgnih.gov Specifically, a trans-arrangement of the fluorine atom relative to the adjacent carbonyl group was found to favor a C⁴-endo conformation, which is not ideal for VHL binding. nih.gov This stereoelectronic control, where the gauche effect and electrostatic interactions involving the C-F bond dictate the ring's pucker, is a fundamental design principle. nih.gov Applying this to the tetrahydropyran system, the trans-stereochemistry of the fluorine and hydroxyl groups in this compound would similarly lock the ring into a preferred conformation. This pre-organization of the scaffold can reduce the entropic penalty upon binding to a protein target, potentially leading to higher affinity and selectivity. nih.gov This conformational control is a cornerstone of modern medicinal chemistry, enabling the design of highly specific ligands for targets like VHL. biorxiv.orgbiorxiv.orgnih.gov

Table 1: Illustrative Conformational Effects of Fluorination on Ring Pucker (Based on F-Hyp Analogs)
Compound/ArrangementObserved Ring Pucker PreferenceImplication for VHL BindingReference
Hydroxyproline (Hyp)C⁴-exoFavorable for binding nih.gov
Unmodified ProlineC⁴-endoUnfavorable for binding nih.gov
F-Hyp (trans-fluorine)C⁴-endoUnfavorable conformation, requires energy to adopt binding pose nih.gov
F-Hyp (cis-fluorine)1:1 mixture of C⁴-exo and C⁴-endoHigher population of the required binding conformation nih.gov

The precise stereochemistry of the fluorine atom has a direct and powerful influence on ligand-protein interactions. nih.gov Even when fluorination induces a conformation that is not ideal for binding, favorable interactions between the fluorine atom and the protein can sometimes compensate for the energetic penalty of conformational rearrangement. nih.gov For instance, in co-crystal structures of an F-Hyp-containing peptide bound to VHL, the fluorine substituent was observed making beneficial contacts with the side chains of nearby tryptophan and serine residues. nih.gov

The C-F bond is highly polarized, and while fluorine is a weak hydrogen bond acceptor, it can participate in a range of non-covalent interactions, including dipole-dipole and van der Waals forces, that fine-tune binding affinity and specificity. nih.govfu-berlin.de The direction and magnitude of fluorine's effect on binding are often difficult to predict, as multiple competing factors may be at play. fu-berlin.de By strategically placing the fluorine atom within a scaffold like this compound, medicinal chemists can probe the steric and electronic requirements of a binding pocket. This allows for the rational design of potent and selective enzyme inhibitors or receptor ligands, where the fluorine atom either enhances binding directly or acts as a "smart" substituent that improves pharmacokinetic properties by blocking metabolic attack. fu-berlin.de

Development of Advanced Chemical Probes for Spectroscopic Studies (e.g., ¹⁹F NMR probes)

The presence of a fluorine atom makes this compound an outstanding candidate for use as a chemical probe in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov ¹⁹F NMR is a powerful analytical technique for studying protein structure, dynamics, and interactions for several key reasons. nih.govnih.gov The ¹⁹F nucleus has a natural abundance of 100%, a high gyromagnetic ratio (resulting in sensitivity approaching that of ¹H), and, most importantly, there is virtually no background ¹⁹F signal in biological systems. nih.govresearchgate.net

A small, fluorinated molecule like this compound can be used as a non-perturbing reporter group. nih.gov The chemical shift of the ¹⁹F nucleus is extremely sensitive to its local molecular environment, spanning a range of over 300 ppm. nih.gov This sensitivity means that even subtle changes in protein conformation upon ligand binding or during protein function can be detected as a change in the fluorine signal's position or line width. researchgate.net Researchers can use this building block to construct fluorinated ligands and then use ¹⁹F NMR to:

Confirm Target Engagement: Observe changes in the ¹⁹F signal when the ligand binds to its target protein.

Screen for Binders: Detect the displacement of a fluorinated probe from a protein's active site by a non-fluorinated competitor compound in fragment-based screening campaigns. nih.gov

Map Conformational Changes: Use the fluorine probe to monitor structural dynamics in a protein that may be inaccessible to other techniques like X-ray crystallography. nih.gov

Because the fluorine atom reports on its immediate surroundings, these probes provide site-specific information, making them invaluable tools for mechanistic studies in chemical biology and drug discovery. nih.gov

Table 2: Properties and Applications of ¹⁹F NMR Probes in Biological Systems
PropertyAdvantageApplication ExampleReference
100% Natural AbundanceNo isotopic labeling required for the probe.Direct use of synthesized fluorinated compounds. nih.gov
High SensitivityStrong signal allows detection at relatively low concentrations.Studying protein-ligand interactions in solution. nih.gov
No Biological BackgroundSpectra are clean and easy to interpret.Detecting a single probe signal in a complex biological matrix like cell lysate. researchgate.net
Large Chemical Shift RangeHighly sensitive to the local electronic environment.Monitoring subtle protein conformational changes upon binding. nih.gov

Stereochemical Impact on Peptide and Protein Structure when Incorporated as a Non-Natural Amino Acid or Saccharide Motif

Incorporating fluorinated building blocks is a proven strategy for engineering peptides and proteins with novel structures and enhanced properties. nih.gov While this compound is a saccharide motif rather than an amino acid, its incorporation into a peptide sequence—for example, as part of a glycopeptide or as a peptidomimetic scaffold—would have a profound stereochemical impact.

Peptides containing fluorinated amino acids often exhibit enhanced proteolytic and thermal stability. nih.gov The introduction of a rigid, cyclic motif like the fluorinated tetrahydropyran ring would impose significant conformational constraints on the peptide backbone. This can be used to stabilize specific secondary structures, such as β-turns or helices, which are often critical for biological activity.

The stereochemistry of the fluorine and hydroxyl groups on the tetrahydropyran ring would precisely dictate the orientation of the scaffold and its interactions with the surrounding peptide or a binding partner. Selective fluorination is known to induce significant conformational changes that affect the biological roles of modified peptides and proteins. nih.gov Furthermore, the unique properties of fluorine can influence intermolecular assembly, promoting the formation of highly stable nano- and micro-structures or enhancing the mechanical properties of hydrogels derived from self-assembling fluoropeptides. nih.gov This makes this compound a valuable component for designing novel biomaterials and peptidomimetics with tailored structural and functional characteristics. nih.govnih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.